molecular formula C14H13ClN4O B1504815 2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide CAS No. 475162-11-9

2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide

Cat. No. B1504815
CAS RN: 475162-11-9
M. Wt: 288.73 g/mol
InChI Key: VJBFVHRHRWXBRP-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the growth of cancer cells by inducing apoptosis. The compound may also act by inhibiting the activity of enzymes involved in the metabolism of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide has antioxidant properties. The compound has also been shown to inhibit the growth of various cancer cell lines. Additionally, the compound has been shown to have antimicrobial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide in laboratory experiments include its potential applications in various fields, including cancer research, microbiology, and biochemistry. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

The future directions for research on 2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide include further studies on its mechanism of action, potential applications in various fields, and optimization of its synthesis method. Additionally, the compound may be studied for its potential use as a drug delivery system for cancer treatment.

Scientific Research Applications

2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and antioxidant properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-11-8-4-5-9-12(11)17-14(20)13(16)19-18-10-6-2-1-3-7-10/h1-9,18H,(H2,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBFVHRHRWXBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680168
Record name 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazinylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide

CAS RN

475162-11-9
Record name 2-[(2-Chlorophenyl)amino]-2-oxoethanimidic acid 2-phenylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475162-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazinylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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